molecular formula C12H18O2S B7769440 2-Tert-butylsulfanyl-1,4-dimethoxybenzene

2-Tert-butylsulfanyl-1,4-dimethoxybenzene

Cat. No.: B7769440
M. Wt: 226.34 g/mol
InChI Key: SFRSVSQLNBWPKZ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-Tert-butylsulfanyl-1,4-dimethoxybenzene” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylsulfanyl-1,4-dimethoxybenzene involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: Specific conditions such as temperature, pressure, and catalysts are applied to facilitate the reaction.

    Purification: The product is purified using techniques like crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylsulfanyl-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield different products.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Tert-butylsulfanyl-1,4-dimethoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its biological activity and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfanyl-1,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: Interacting with specific proteins or enzymes.

    Modulating Pathways: Influencing biochemical pathways to produce a desired effect.

    Cellular Effects: Inducing changes at the cellular level that contribute to its overall activity.

Properties

IUPAC Name

2-tert-butylsulfanyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-12(2,3)15-11-8-9(13-4)6-7-10(11)14-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRSVSQLNBWPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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